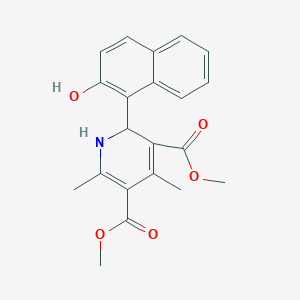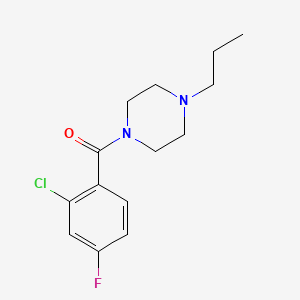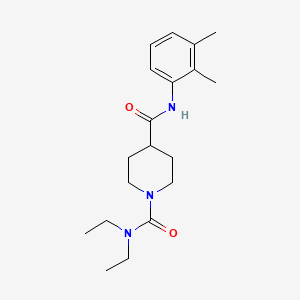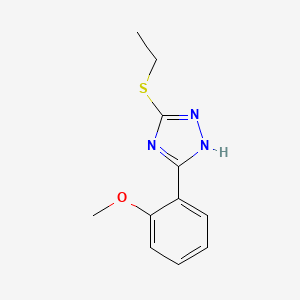![molecular formula C19H23N3O4 B5416955 1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5416955.png)
1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-4-phenoxypiperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-4-phenoxypiperidine-4-carboxylic acid, commonly known as MPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPA is a piperidine derivative that has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of MPPA involves the inhibition of specific enzymes and pathways in the body. MPPA has been shown to inhibit the activity of the enzyme phosphoinositide 3-kinase (PI3K), which is involved in cell proliferation and survival. Additionally, MPPA has been shown to inhibit the activity of the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
MPPA has been shown to have various biochemical and physiological effects in the body. One of the primary effects is the inhibition of cancer cell growth and induction of apoptosis. Additionally, MPPA has been shown to inhibit the accumulation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease. MPPA has also been shown to have anti-inflammatory effects and to inhibit the production of reactive oxygen species, which are involved in oxidative stress.
実験室実験の利点と制限
One of the advantages of using MPPA in lab experiments is its specificity for the PI3K and mTOR pathways, which allows for targeted inhibition of these pathways. Additionally, MPPA has been shown to have low toxicity and to be well-tolerated in animal studies. However, one of the limitations of using MPPA in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the study of MPPA. One area of research is the development of MPPA analogs with improved solubility and bioavailability. Additionally, further research is needed to determine the optimal dosage and administration of MPPA for therapeutic applications. Finally, more studies are needed to investigate the potential use of MPPA in the treatment of other diseases, such as cardiovascular disease and diabetes.
Conclusion:
In conclusion, MPPA is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPA has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. While there are several future directions for the study of MPPA, the current research suggests that it may have potential therapeutic applications in the treatment of cancer and neurodegenerative diseases.
合成法
The synthesis of MPPA involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 4-bromophenol with 1-methyl-1H-pyrazole-4-carboxylic acid in the presence of a base, such as potassium carbonate, to form 4-(1-methyl-1H-pyrazol-4-yl)phenol. The second step involves the reaction of 4-(1-methyl-1H-pyrazol-4-yl)phenol with 1-bromo-3-chloropropane in the presence of a base, such as sodium hydride, to form 1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-4-hydroxyphenyl]propan-1-one. Finally, the final product is obtained by reacting 1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-4-hydroxyphenyl]propan-1-one with piperidine-4-carboxylic acid in the presence of a base, such as cesium carbonate.
科学的研究の応用
MPPA has been studied for its potential therapeutic applications in various scientific research studies. One of the primary areas of research has been the treatment of cancer. MPPA has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Additionally, MPPA has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. MPPA has been shown to inhibit the accumulation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.
特性
IUPAC Name |
1-[3-(1-methylpyrazol-4-yl)propanoyl]-4-phenoxypiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-21-14-15(13-20-21)7-8-17(23)22-11-9-19(10-12-22,18(24)25)26-16-5-3-2-4-6-16/h2-6,13-14H,7-12H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBCOFAFYUZISW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCC(=O)N2CCC(CC2)(C(=O)O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5416872.png)
![3-{2-[(isoxazol-5-ylmethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5416875.png)
![3-(4-methoxyphenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]propanamide](/img/structure/B5416881.png)
![4-chloro-2-fluoro-N-[4-(1H-imidazol-1-yl)benzyl]benzamide](/img/structure/B5416889.png)
![3-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5416894.png)
![4-{[(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetyl]amino}benzamide](/img/structure/B5416896.png)

![4-{3-[(3,4-dichlorobenzyl)oxy]benzoyl}morpholine](/img/structure/B5416905.png)
![1-{1-[(1-allyl-1H-benzimidazol-2-yl)methyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5416906.png)
![4-{[5-(aminocarbonyl)-2-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5416913.png)



![4-{[3-(3,4-dichlorophenyl)-3-oxo-1-propen-1-yl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B5416954.png)